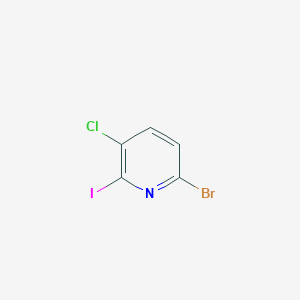
6-Bromo-3-chloro-2-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-chloro-2-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its three different halogen substituents, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced under controlled conditions. For instance, the bromination of 2-chloropyridine followed by iodination can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen-metal exchange reactions and palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often using advanced techniques like continuous flow chemistry .
化学反应分析
Types of Reactions: 6-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce functional groups like alkyl or aryl groups .
科学研究应用
6-Bromo-3-chloro-2-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and materials science
作用机制
The mechanism of action of 6-Bromo-3-chloro-2-iodopyridine is primarily related to its ability to participate in various chemical reactions. The halogen substituents influence the electron density of the pyridine ring, making it reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to form new bonds and create complex structures .
相似化合物的比较
- 5-Bromo-2-chloro-3-iodopyridine
- 6-Bromo-2-chloro-4-iodopyridine
- 5-Bromo-4-chloro-3-iodopyridine
Comparison: 6-Bromo-3-chloro-2-iodopyridine is unique due to the specific positions of its halogen substituents, which affect its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and reactions due to steric and electronic effects .
属性
分子式 |
C5H2BrClIN |
|---|---|
分子量 |
318.34 g/mol |
IUPAC 名称 |
6-bromo-3-chloro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-2-1-3(7)5(8)9-4/h1-2H |
InChI 键 |
DYTXTRGYWSCBGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Cl)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


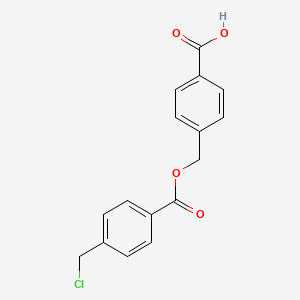
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
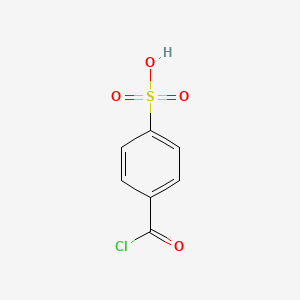
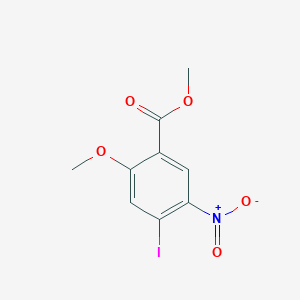

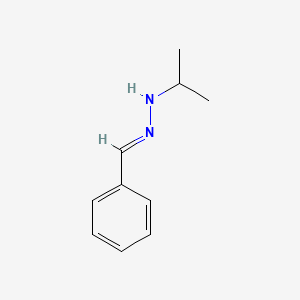

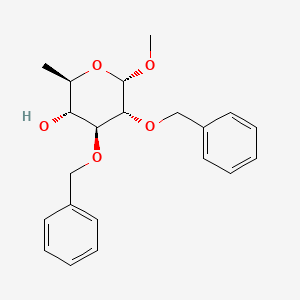
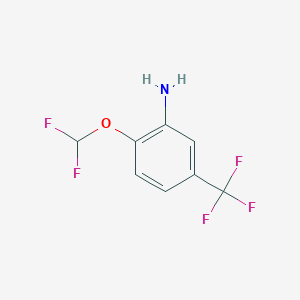
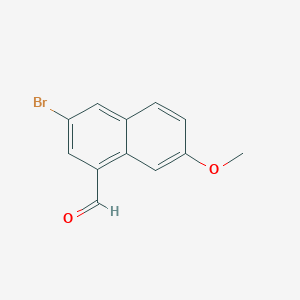

![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
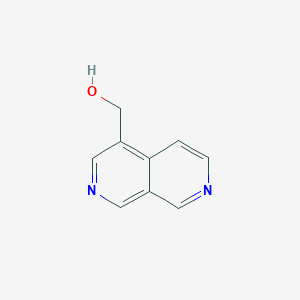
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
